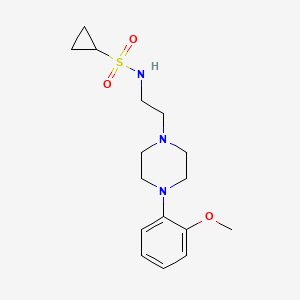

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide

Description

N-(2-(4-(2-Methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide is a sulfonamide derivative featuring a 2-methoxyphenyl-substituted piperazine moiety linked to a cyclopropane sulfonamide group. This compound is structurally related to serotonin (5-HT) receptor ligands, particularly those targeting the 5-HT1A receptor subtype. Its design incorporates a cyclopropane ring, which may enhance metabolic stability compared to bulkier cyclohexane or aromatic substituents in analogous compounds. The 2-methoxyphenyl group on the piperazine ring is critical for receptor binding, as ortho-substituted arylpiperazines are well-documented for their high affinity to 5-HT1A receptors .

Properties

IUPAC Name |

N-[2-[4-(2-methoxyphenyl)piperazin-1-yl]ethyl]cyclopropanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25N3O3S/c1-22-16-5-3-2-4-15(16)19-12-10-18(11-13-19)9-8-17-23(20,21)14-6-7-14/h2-5,14,17H,6-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHSBISJHJPPCCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CCNS(=O)(=O)C3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide typically involves multiple steps. One common approach starts with the preparation of the piperazine derivative. This can be achieved through the cyclization of 1,2-diamine derivatives with sulfonium salts . The methoxyphenyl group is introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This often includes the use of high-throughput synthesis techniques and continuous flow chemistry to streamline the process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.

Reduction: The sulfonamide moiety can be reduced to form corresponding amines.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield methoxyphenol or methoxybenzaldehyde derivatives, while reduction of the sulfonamide group can produce corresponding amines .

Scientific Research Applications

Chemical Properties and Structure

The compound's molecular formula is , with a molecular weight of 399.6 g/mol. Its structure features a cyclopropane ring, a sulfonamide group, and a piperazine moiety, which contribute to its biological activity.

Neuropharmacology

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide has been studied for its effects on serotonin receptors, particularly the 5-HT1A receptor. Research indicates that compounds with similar structures can modulate serotonin activity, which is crucial in treating mood disorders such as depression and anxiety.

Case Study: WAY 100635

- Objective : Investigated the effects of WAY 100635, a close analog of the compound, on 5-HT1A receptor-mediated responses.

- Findings : WAY 100635 demonstrated significant antagonistic effects on serotonin-induced firing rates in neuronal tissues, suggesting potential utility in managing serotonin-related conditions .

Oncology

The compound's ability to inhibit specific kinases has made it a candidate for cancer therapy. Inhibitors targeting the epidermal growth factor receptor (EGFR) have been particularly promising in treating non-small cell lung cancer.

Case Study: BLU-945

- Objective : Evaluated the efficacy of BLU-945, which shares structural similarities with this compound.

- Findings : BLU-945 showed potent inhibition of EGFR mutant forms, demonstrating effectiveness against drug-resistant cancer cell lines .

Biochemical Mechanisms

The compound's mechanism of action involves interaction with various neurotransmitter systems and signaling pathways:

- Serotonin Modulation : By acting on the 5-HT1A receptor, it influences serotonergic signaling pathways.

- Kinase Inhibition : The sulfonamide moiety may facilitate interactions with kinase enzymes involved in cancer cell proliferation.

Mechanism of Action

The mechanism of action of N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide involves its interaction with alpha1-adrenergic receptors. These receptors are part of the G-protein-coupled receptor family and play a crucial role in regulating vascular tone and blood pressure. The compound acts as an antagonist, blocking the receptor and preventing the binding of endogenous catecholamines like norepinephrine and epinephrine. This leads to vasodilation and a subsequent decrease in blood pressure .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared below with two structurally related analogs: 18F-FCWAY (from ) and N-(1-(4-(4-methoxyphenyl)piperazin-1-yl)-1-(thiophen-2-yl)propan-2-yl)methanesulfonamide (CAS 847381-40-2, from ).

Detailed Analysis

- Structural Differences : Replaces the cyclopropanesulfonamide group with a fluorinated cyclohexanecarboxamide and a pyridyl moiety. The fluorine-18 radiolabel enables PET imaging but introduces defluorination issues, leading to bone uptake of radioactivity .

- Functional Outcomes :

- Defluorination : Miconazole co-administration reduced defluorination, doubling brain radioactivity and tripling the hippocampus-to-cerebellum ratio .

- Binding Specificity: High 5-HT1A affinity confirmed in vivo, validated by displacement studies with WAY-100635 (a 5-HT1A antagonist) . Advantage Over Target Compound: Radiolabeling allows direct imaging applications, whereas the target compound’s non-radiolabeled structure limits it to in vitro or ex vivo studies.

- Structural Differences :

- Piperazine Substitution : 4-Methoxyphenyl (para vs. ortho in the target compound), which may reduce 5-HT1A affinity due to altered steric and electronic interactions.

- Methanesulfonamide replaces cyclopropanesulfonamide, possibly altering metabolic pathways . Functional Implications: The lack of published receptor binding data precludes direct comparison, but structural analogs with 4-methoxyphenylpiperazines often target dopamine D2/D3 or 5-HT2A receptors.

Pharmacokinetic and Pharmacodynamic Considerations

- Metabolic Stability : The cyclopropane ring in the target compound may confer greater resistance to oxidative metabolism compared to 18F-FCWAY’s cyclohexane or CAS 847381-40-2’s propane backbone.

- Receptor Selectivity : Ortho-substitution (2-methoxyphenyl) in the target compound and 18F-FCWAY favors 5-HT1A over other serotonin receptors, whereas para-substitution (CAS 847381-40-2) may shift selectivity.

- Imaging Utility: 18F-FCWAY’s defluorination issue is a critical limitation absent in non-radiolabeled analogs but necessitates adjunct therapies like miconazole for optimal imaging .

Biological Activity

N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide is a compound of interest due to its potential pharmacological properties. It belongs to a class of piperazine derivatives, which are known for their diverse biological activities, including antipsychotic, antidepressant, and anxiolytic effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, receptor interactions, and therapeutic potential.

Chemical Structure and Properties

- Molecular Formula : C22H29N3O2S

- Molecular Weight : 399.6 g/mol

- CAS Number : 1211311-63-5

The structure of this compound includes a cyclopropane ring and a piperazine moiety, which are critical for its biological activity.

Research indicates that compounds with similar structures often interact with various neurotransmitter systems, particularly serotonin (5-HT) receptors. For instance, studies have shown that related piperazine derivatives act as antagonists at the 5-HT1A receptor, modulating serotonergic signaling in the brain.

Receptor Interactions

- 5-HT1A Receptors :

- Antagonistic activity observed in dorsal raphe nucleus (DRN) and hippocampal regions.

- IC50 values suggest high potency in blocking serotonin-induced responses.

- Dopaminergic Pathways :

- Potential influence on dopamine receptors may contribute to its antipsychotic effects.

Biological Activity Studies

Several studies have evaluated the biological activity of similar compounds, providing insights into the potential effects of this compound.

Table 1: Summary of Biological Activity Findings

Case Studies

In a notable case study involving related compounds, it was demonstrated that piperazine derivatives could significantly alleviate symptoms in animal models of anxiety and depression. The modulation of serotonergic pathways was highlighted as a crucial mechanism behind these effects.

Example Case Study:

A study investigated the effects of a structurally similar compound on anxiety-like behavior in rodents. The results indicated that administration led to a significant reduction in anxiety behaviors when tested in the elevated plus-maze and open field tests.

Q & A

Q. What are the key synthetic routes for N-(2-(4-(2-methoxyphenyl)piperazin-1-yl)ethyl)cyclopropanesulfonamide, and how can purity be optimized?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the piperazine core via nucleophilic substitution between 2-methoxyphenylpiperazine and a bromoethyl intermediate.

- Step 2 : Sulfonamide coupling using cyclopropanesulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane) .

- Purity Optimization : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, gradient elution with ethyl acetate/hexane). Confirm purity via HPLC (>98%) and NMR (absence of residual solvent peaks) .

Q. What analytical techniques are critical for structural confirmation of this compound?

- NMR Spectroscopy : H and C NMR to verify substituent positions (e.g., methoxy group at 2-position of phenyl, cyclopropane geometry) .

- Mass Spectrometry (HRMS) : Confirm molecular ion [M+H] and fragmentation patterns consistent with the sulfonamide and piperazine moieties .

- X-ray Crystallography (if crystalline): Resolve bond angles and torsional strain in the cyclopropane ring .

Q. What are the primary biological targets associated with this compound?

The piperazine-sulfonamide scaffold is linked to:

- Serotonin Receptors (5-HT) : Structural analogs (e.g., BMY7378) act as antagonists, suggesting potential use in neuroimaging (PET tracers) .

- TRPML1/TRPML2 Channels : Piperazine derivatives modulate ion channel activity, relevant in lysosomal storage disorders .

Advanced Research Questions

Q. How can contradictory data on receptor binding affinity be resolved for this compound?

- Method 1 : Perform competitive binding assays (e.g., H-8-OH-DPAT for 5-HT) across multiple cell lines (CHO-K1 vs. HEK293) to assess cell-type-dependent variability .

- Method 2 : Use molecular docking simulations (PDB: 7EKG) to identify steric clashes between the cyclopropane group and receptor subpockets, explaining affinity discrepancies .

Q. What strategies improve metabolic stability without compromising target engagement?

- Modification 1 : Introduce fluorine atoms at the cyclopropane ring to block CYP450-mediated oxidation (e.g., 18F-Mefway analog approach) .

- Modification 2 : Replace the methoxy group with a methylsulfonyl group to reduce phase I metabolism while maintaining π-π interactions with aromatic receptor residues .

Q. How can impurities from synthesis (e.g., des-methyl byproducts) be quantified and mitigated?

- Analytical Approach : Use UPLC-MS/MS with a C18 column and 0.1% formic acid in acetonitrile/water to separate and quantify impurities (<0.15% threshold) .

- Process Optimization : Replace dichloromethane with THF in sulfonylation steps to minimize side reactions (e.g., cyclopropane ring opening) .

Q. What in vitro assays are suitable for evaluating off-target effects on ion channels?

- Assay 1 : Patch-clamp electrophysiology on TRPML1-overexpressing HEK cells to measure current inhibition (IC) .

- Assay 2 : Fluorescence-based calcium flux assays (Fluo-4 dye) in neuronal cell lines to assess unintended activity on voltage-gated Ca channels .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.